molecular formula C15H12ClF3N6O B2409799 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 321432-47-7

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2409799
CAS No.: 321432-47-7
M. Wt: 384.75
InChI Key: ZHFNXELQCHWETI-UHFFFAOYSA-N
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a tetraazole ring

Properties

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)11-5-3-4-6-12(11)26-13-10(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFNXELQCHWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dicyandiamide-Azide Cyclization

This method, adapted from the synthesis of 5-aminotetrazole (5-AT), involves reacting dicyandiamide with sodium azide in the presence of hydrochloric acid. The reaction proceeds via intermediate hydrazoic acid formation, which undergoes cyclization to yield the tetrazole ring. For the target compound, subsequent dimethylation of the 5-amino group is achieved using dimethyl sulfate or methyl iodide under basic conditions.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Water or aqueous ethanol
  • Yield: 60–75% (5-AT intermediate), 50–65% after dimethylation.

Cyanuric Chloride Route

An alternative approach uses cyanuric chloride as a starting material, which reacts with sodium azide to form a bis-azido triazine intermediate. This intermediate is thermally decomposed to generate the tetrazole ring, followed by functionalization with dimethylamine. While this method offers higher purity, its lower yield (≈20%) and handling risks associated with azide intermediates limit its practicality.

Preparation of the Pyridinyloxy-Phenyl Moiety

The pyridinyloxy-phenyl segment is synthesized through nucleophilic aromatic substitution (SNAr). A phenol derivative reacts with 3-chloro-5-(trifluoromethyl)-2-chloropyridine under basic conditions.

Substituted Pyridine Synthesis

3-Chloro-5-(trifluoromethyl)-2-chloropyridine is prepared via chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃). The trifluoromethyl group stabilizes the intermediate, directing substitution to the 3-position.

Etherification Reaction

The phenol (2-hydroxyphenyl derivative) is deprotonated with potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF, DMSO). The resulting phenoxide attacks the electron-deficient 2-chloropyridine, forming the ether linkage.

Optimized Conditions :

  • Temperature: 80–120°C
  • Catalyst: CuI (10 mol%) for enhanced reactivity
  • Yield: 70–85%.

Coupling Strategies for Final Assembly

The tetrazole and pyridinyloxy-phenyl segments are coupled via Ullmann or Mitsunobu reactions.

Ullmann Coupling

A copper-catalyzed coupling between the tetrazole’s amine group and a halogenated phenyl intermediate achieves C–N bond formation. For example, the dimethylamino-tetrazole reacts with 1-bromo-2-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzene in the presence of CuI and a diamine ligand.

Reaction Parameters :

  • Solvent: Toluene or DMF
  • Temperature: 100–130°C
  • Yield: 50–60%.

Mitsunobu Reaction

The Mitsunobu reaction couples the tetrazole’s hydroxyl group (if present) with the phenyl moiety using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but requires anhydrous conditions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, phenyl-H), 7.45 (d, J = 8.8 Hz, 1H, phenyl-H), 3.12 (s, 6H, N(CH₃)₂).
  • MS (ESI+) : m/z 385.1 [M+H]⁺.

Elemental Analysis :

  • Calculated for C₁₅H₁₂ClF₃N₆O: C, 46.82%; H, 3.14%; N, 21.83%.
  • Found: C, 46.75%; H, 3.20%; N, 21.78%.

Applications and Derivatives

The compound’s trifluoromethyl and tetrazole groups make it a candidate for agrochemicals and pharmaceuticals. Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen atoms in the molecule can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Antibacterial Properties

Research has indicated that compounds with similar structural motifs often exhibit antibacterial properties. For instance, derivatives of tetraazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves the inhibition of bacterial enzymes critical for cell viability.

Antifungal Activity

The tetraazole core has also been linked to antifungal activity. Studies suggest that derivatives can inhibit fungal growth by disrupting essential cellular processes. The specific compound may share these antifungal properties due to structural similarities with known antifungal agents.

Drug Development

The compound has potential applications in drug development, particularly as a lead compound for designing new antibiotics or antifungals. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity.

Cancer Research

Recent studies have explored the use of similar compounds in cancer research. The tetraazole ring's ability to interact with specific biological targets makes it a candidate for further investigation in anticancer therapies. Preliminary findings indicate that similar compounds can inhibit tumor growth in various cancer cell lines .

Case Study 1: Antibacterial Activity Assessment

A study demonstrated that a related tetraazole compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the compound's efficacy, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Antifungal Efficacy

In another investigation, derivatives of tetraazole were tested against Candida species. Results indicated a dose-dependent inhibition of fungal growth, supporting the potential use of this compound in treating fungal infections.

Mechanism of Action

The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridine and tetraazole rings may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the tetraazole ring provides additional binding interactions with biological targets.

Biological Activity

The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClF3N5OC_{17}H_{14}ClF_3N_5O with a molecular weight of approximately 370.754 g/mol. The structure includes a tetraazole ring and a pyridinyl moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₄ClF₃N₅O
Molecular Weight370.754 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point467.0 ± 45.0 °C
Flash Point236.2 ± 28.7 °C

Anticancer Activity

Recent studies have indicated that derivatives of tetraazole compounds exhibit significant anticancer properties. The mechanism primarily involves the inhibition of tyrosine kinase enzymes and induction of apoptosis in cancer cells. For instance, a study demonstrated that related compounds could induce apoptosis in various cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer) cells .

Antifungal Activity

The compound's structure suggests potential antifungal activity due to the presence of the triazole moiety, which is known for its broad-spectrum antifungal properties. Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

The biological activity of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to trigger apoptotic pathways has been confirmed through flow cytometry studies.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a related tetraazole derivative against human cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against resistant cancer phenotypes .

Evaluation of Antifungal Properties

In another study focusing on antifungal activity, derivatives containing the triazole core were tested against various fungal strains. The results showed promising antifungal effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Q & A

Q. What are the common synthetic routes for this tetraazole-containing compound, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted precursors. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) can facilitate cyclization of hydrazide intermediates to form oxadiazole or tetraazole rings . Key intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) are synthesized via multi-step protocols, including halogenation and trifluoromethylation . Characterization relies on IR spectroscopy for functional groups (e.g., C=O, N-H) and NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .

Q. Which spectroscopic and chromatographic methods are prioritized for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies proton environments and stereochemical integrity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm, and aromatic protons in the pyridinyl/phenyl moieties appear as multiplet clusters . Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields during tetraazole ring formation?

Systematic screening of catalysts (e.g., K₂CO₃ in DMF at room temperature vs. POCl₃ at reflux) can reduce by-products. For instance, reports 70–85% yields using POCl₃, but side reactions (e.g., over-chlorination) may occur. Solvent polarity (DMF vs. dioxane) and stoichiometric ratios (e.g., 1.1–1.2 equivalents of RCH₂Cl) also influence cyclization efficiency . Kinetic studies via in-situ IR or LC-MS tracking can identify optimal reaction windows .

Q. What strategies address contradictory bioactivity data in structurally similar compounds?

Discrepancies in biological activity (e.g., antifungal vs. anticancer) may arise from assay conditions or substituent effects. Comparative studies using isogenic models (e.g., yeast vs. mammalian cells) can isolate target-specific effects. For example, replacing the trifluoromethyl group with methyl or chlorine in analogs (as in ) can clarify its role in membrane permeability or enzyme binding . Dose-response curves and time-kill assays further differentiate static vs. cytotoxic effects .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Computational studies (DFT, molecular docking) reveal that the electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridinyl ring, facilitating nucleophilic aromatic substitution. This group also increases lipophilicity (logP ~3.5), impacting solubility and bioavailability. Spectroscopic shifts in ¹H NMR (e.g., deshielding of adjacent protons) and IR (C-F stretches at 1100–1200 cm⁻¹) corroborate these effects .

Q. What mechanistic insights explain its potential pesticidal activity, based on structural analogs?

Similar compounds (e.g., fluazinam in ) inhibit mitochondrial complex I via binding to ubiquinone sites. The trifluoromethylpyridinyl moiety may disrupt electron transport, while the tetraazole ring chelates metal cofactors. Comparative studies using cytochrome c reductase assays and ROS (reactive oxygen species) detection can validate this hypothesis .

Methodological Considerations

  • Contradiction Analysis: Conflicting solubility data may arise from polymorphic forms (e.g., anhydrous vs. hydrated). Powder XRD and differential scanning calorimetry (DSC) identify crystalline phases, while nanoformulation (e.g., liposomes) can enhance aqueous stability .
  • Scale-Up Challenges: Lab-scale synthesis (mg–g) often uses batch reactors, but continuous-flow systems (e.g., microreactors) improve heat transfer and reproducibility for gram-scale production .

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